molecular formula C10H10N2O3 B8763809 2-Furancarboxylic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester

2-Furancarboxylic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester

Cat. No. B8763809
M. Wt: 206.20 g/mol
InChI Key: BJHWOSUYNMTBFR-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

A solution of methyl 4-bromo-2-furancarboxylate (470 mg, 2.29 mmol), potassium carbonate (1.58 g, 11.46 mmol), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (525 mg, 2.52 mmol) [prepared according to Preparation 7] and bis(tri-t-butylphosphine)palladium(0) (58.6 mg, 0.115 mmol) in 1,4-Dioxane (9.5 ml) and water (1.9 ml) was stirred at 80° C. in a sealed tube for 1 h. The solution was partitioned between H2O-DCM and the aqueous phase was washed several times with DCM. The combined organic fractions were dried over Na2SO4, concentrated and purified via column chromatography (30% EtOAc in hexanes) affording methyl 4-(1-methyl-1H-pyrazol-5-yl)-2-furancarboxylate (124 mg, 0.60 mmol, 26% yield) as a white powder: LCMS (ES) m/e 206 (M+H)+.
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
58.6 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[O:5][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:17][N:18]1[C:22](B2OC(C)(C)C(C)(C)O2)=[CH:21][CH:20]=[N:19]1>O1CCOCC1.O.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH3:17][N:18]1[C:22]([C:2]2[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[O:5][CH:6]=2)=[CH:21][CH:20]=[N:19]1 |f:1.2.3,^1:41,47|

Inputs

Step One
Name
Quantity
470 mg
Type
reactant
Smiles
BrC=1C=C(OC1)C(=O)OC
Name
Quantity
1.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
525 mg
Type
reactant
Smiles
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C
Name
Quantity
9.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.9 mL
Type
solvent
Smiles
O
Name
Quantity
58.6 mg
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was partitioned between H2O-DCM
WASH
Type
WASH
Details
the aqueous phase was washed several times with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic fractions were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (30% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC=C1C=1C=C(OC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.6 mmol
AMOUNT: MASS 124 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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